3-Amino-3-ethylpyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-ethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-2-6(7)3-4-8-5(6)9/h2-4,7H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGWWIYETNAZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Amino 3 Ethylpyrrolidin 2 One and Analogous Pyrrolidinone Structures
De Novo Synthesis Approaches to the Pyrrolidinone Core
De novo synthesis, the construction of complex molecules from simpler, readily available precursors, represents a powerful strategy for accessing diverse pyrrolidinone structures. wikipedia.org This approach allows for the systematic introduction of various substituents and functional groups onto the pyrrolidinone scaffold. A variety of methods have been developed for the de novo synthesis of 3-pyrrolin-2-ones, which are valuable intermediates that can be further elaborated to saturated pyrrolidinones. researchgate.net These methods are broadly categorized into intramolecular and intermolecular cyclization strategies, as well as multicomponent reactions. researchgate.net
Cyclization Reactions in the Formation of Pyrrolidinone Derivatives
Cyclization reactions are a cornerstone of pyrrolidinone synthesis, providing a direct route to the five-membered lactam ring. These reactions can be broadly classified into intramolecular and reductive cyclization techniques.
Intramolecular cyclization is a widely employed strategy for the construction of the pyrrolidinone ring. rsc.org This approach involves the formation of a carbon-nitrogen bond within a single molecule containing both the nucleophilic amine and an electrophilic center. A variety of linear precursors can be utilized, and the reaction can be promoted by different reagents and conditions. researchgate.net
One common method involves the bromination of an isolated double bond in an acyclic precursor, followed by an aminocyclization reaction. rsc.org This protocol offers a highly stereoselective route to pyrrolidine (B122466) derivatives. rsc.org Another approach is the acid-mediated cyclization of N-(1-phosphoryl-4-chlorobutyl)imines or the cyclization of γ,δ-alkenylimines initiated by electrophilic reagents. rsc.org The intramolecular Mannich reaction of aminobutyric acid derivatives also serves as a viable pathway to the pyrrolidinone core. rsc.org
The cyclization of N-alkoxyl amines has been studied for the stereoselective preparation of 2,4-disubstituted pyrrolidine derivatives. nih.gov In this method, hydroxylamines, generated through the reduction of oximes, act as nucleophiles in an intramolecular SN2′ cyclization to form N-alkoxyl pyrrolidines. nih.gov This strategy avoids intermolecular reactions due to the decreased nucleophilicity of the hydroxylamine (B1172632) nitrogen. nih.gov
The FeCl3-promoted oxidative radical cyclization of active methylene (B1212753) compounds containing allyl groups provides a route to γ-lactams with a quaternary carbon atom. researchgate.net Additionally, palladium-catalyzed cyclization of O-phenyl hydroxamates onto a pendent alkene has been shown to be a rapid method for accessing a broad range of lactams. researchgate.net
| Strategy | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Aminocyclization | Bromination, followed by intramolecular amine attack | Pyrrolidine derivatives | rsc.org |
| Cyclization of N-alkoxyl amines | Reduction of oximes (e.g., with NaBH3CN), intramolecular SN2' | 2,4-disubstituted N-alkoxyl pyrrolidines | nih.gov |
| Oxidative Radical Cyclization | FeCl3 | γ-lactams with a quaternary carbon | researchgate.net |
| Palladium-Catalyzed Cyclization | Pd catalyst | Unsaturated secondary lactams | researchgate.net |
Reductive cyclization offers another powerful avenue for the synthesis of pyrrolidinone derivatives. These methods often involve the simultaneous reduction of a functional group and the cyclization of the resulting intermediate.
A notable example is the cobalt-catalyzed reductive coupling of nitriles and acrylamides. organic-chemistry.org This one-pot reaction utilizes a Co(dppe)I2 catalyst, zinc as a reducing agent, and water as a proton source to produce 5-methylenepyrrolidinone derivatives with high regioselectivity. organic-chemistry.org The proposed mechanism involves the formation of a cobaltaazacyclopentene intermediate, which then undergoes protonation, hydrolysis, and keto-amide cyclization. organic-chemistry.org
Electroreductive cyclization has also been employed for the synthesis of pyrrolidine derivatives. This technique uses an electrochemical flow microreactor to achieve the reductive cyclization of an imine with a terminal dihaloalkane. beilstein-journals.org Samarium(II) iodide is another reagent that has been utilized to promote the reductive cyclization of N-tethered cyclic imides to form pyrrolidine scaffolds. researchgate.net
| Method | Catalyst/Reagent | Starting Materials | Product | Reference |
|---|---|---|---|---|
| Cobalt-Catalyzed Reductive Coupling | Co(dppe)I2, Zn | Nitriles and Acrylamides | 5-Methylenepyrrolidinone derivatives | organic-chemistry.org |
| Electroreductive Cyclization | Electrochemical flow microreactor | Imines and Terminal dihaloalkanes | Pyrrolidine derivatives | beilstein-journals.org |
| Samarium(II) Iodide Promoted Cyclization | SmI2 | N-tethered cyclic imides | Pyrrolidine scaffolds | researchgate.net |
Multicomponent Reaction Protocols for Pyrrolidinone Scaffolds
Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex heterocyclic compounds like pyrrolidinones. tandfonline.comnih.gov These reactions involve the combination of three or more starting materials in a single pot to form a product that contains portions of all the reactants. tandfonline.com This approach offers significant advantages in terms of atom economy, step economy, and the ability to generate diverse molecular scaffolds rapidly. tandfonline.comnih.gov
One such protocol involves a one-pot, three-component reaction between aldehydes, amines, and dimethylacetylenedicarboxylate or diethylacetylenedicarboxylate, catalyzed by β-cyclodextrin in a water-ethanol solvent system. bohrium.com This green and eco-efficient method yields highly functionalized pyrrolidin-2-one derivatives at room temperature. bohrium.com
Another example is the multicomponent reaction of a phenyl pyruvic ester derivative, an aldehyde, and an amine to produce pyrrolidine-2,3-diones in a single step with high chemoselectivity. rsc.org Imines often serve as key intermediates in these multicomponent approaches to pyrrolidinones. nih.gov For instance, a one-pot three-component [3+2] cycloaddition reaction involving an isatin, glycine (B1666218) methyl ester chloride, and a (Z)-5-arylidine-2-thioxothiazolidin-4-one can be used to synthesize spirooxindole pyrrolidine derivatives. tandfonline.com
Novel Catalyst Systems and Reaction Conditions in Pyrrolidinone Synthesis
The development of novel catalysts and reaction conditions has significantly advanced the synthesis of pyrrolidinones, enabling milder reaction conditions, improved yields, and enhanced stereoselectivity.
A notable development is the use of Aquivion PFSA, a solid and reusable acid catalyst, for the diastereoselective synthesis of pyrrolidin-2-ones in a flow system. researchgate.net This catalyst effectively promotes the nitro-Mannich/lactamization cascade reaction between an imine and methyl 3-nitropropanoate. researchgate.net Another innovative approach utilizes a tandem intramolecular cyclization/1,3-aryl shift in N-(4,4-diethoxybutyl)-1-arylmethanimines, catalyzed by TsOH or 2-nitroresorcinol, to produce 3-benzylidene-1-pyrrolines. rsc.org
Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of pyrrolidinone rings is no exception. frontiersin.orgsioc-journal.cn Catalysts based on rhodium, cobalt, and copper have proven to be particularly effective. frontiersin.orgnih.gov
Rhodium-catalyzed synthesis of pyrrolidines has been achieved from O-benzoylhydroxylamines through a C(sp³)-H functionalization pathway, providing excellent yields. frontiersin.orgnih.gov
Cobalt-catalyzed methods include the reductive coupling of nitriles and acrylamides to form pyrrolidinone derivatives. organic-chemistry.org Cobalt carbonyl has also been used to catalyze the carbonylation of azetidines, leading to the formation of pyrrolidinones. acs.org
Copper-catalyzed methods have been developed for the synthesis of 2-alkynyl pyrrolidines via a KA2 coupling reaction of alkynes, amines, and ketones using copper-aluminum mixed oxide nanocomposites as catalysts. tandfonline.com Furthermore, copper-catalyzed aerobic enantioselective carboamination of unactivated alkenes has been reported for the synthesis of N-heterocycles. nih.gov
| Metal Catalyst | Reaction Type | Starting Materials | Product | Reference |
|---|---|---|---|---|
| Rhodium | C(sp³)-H functionalization | O-benzoylhydroxylamines | Pyrrolidines | frontiersin.orgnih.gov |
| Cobalt | Reductive coupling | Nitriles and Acrylamides | Pyrrolidinone derivatives | organic-chemistry.org |
| Cobalt | Carbonylation | Azetidines | Pyrrolidinones | acs.org |
| Copper | KA2 coupling | Alkynes, Amines, and Ketones | 2-Alkynyl pyrrolidines | tandfonline.com |
| Copper | Aerobic enantioselective carboamination | Unactivated alkenes | N-heterocycles | nih.gov |
Organocatalytic Approaches (e.g., Proline-catalyzed)
Organocatalysis has emerged as a powerful tool for asymmetric C-N bond formation, providing a direct and atom-economical route to chiral amines and their derivatives. thieme-connect.com L-proline, a naturally occurring amino acid, is a widely studied organocatalyst, particularly in asymmetric aldol (B89426) and Mannich-type reactions that are foundational for constructing substituted pyrrolidinone frameworks. clockss.orgrsc.org
The catalytic cycle of proline typically involves the formation of a nucleophilic enamine intermediate between the catalyst's secondary amine and a ketone or aldehyde substrate. clockss.org Simultaneously, the carboxylic acid group of proline can act as a Brønsted acid, activating an electrophile through hydrogen bonding, thus orchestrating a highly stereocontrolled reaction. clockss.org This dual-activation mechanism is central to its effectiveness.
Research has demonstrated the utility of proline catalysis in the direct asymmetric α-amination of aldehydes and ketones, which is a key step for introducing the amino group found in the target structures. thieme-connect.com For instance, proline-catalyzed three-component Mannich reactions involving an aldehyde, an amine, and an indole (B1671886) have been developed under solvent-free conditions, showcasing an efficient route to 3-amino alkylated indole derivatives. rsc.org Similar principles can be applied to the synthesis of pyrrolidinone precursors. One-pot sequences, such as a proline-catalyzed α-amination followed by a Horner-Wadsworth-Emmons olefination, have been successfully employed to create syn- and anti-1,3-amino alcohols, which are versatile intermediates for cyclization into lactams like pyrrolidinones. acs.org
The table below summarizes the application of proline and its derivatives in relevant asymmetric reactions.
Table 1: Proline-Catalyzed Asymmetric Reactions
| Reaction Type | Catalyst | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Aldol Reaction | L-proline | Ketones, Aldehydes | Forms C-C bond with stereocontrol via enamine intermediate. | clockss.org |
| Mannich Reaction | L-proline | Aldehyde, Amine, Ketone | Efficient C-N bond formation for α-amino ketones. | researchgate.net |
| α-Amination | L-proline | Aldehydes, Azodicarboxylates | Direct introduction of nitrogen to a carbonyl compound. | thieme-connect.com |
| Sequential Reactions | L-proline | Aldehydes | Multi-step one-pot synthesis of 1,3-amino alcohols. | acs.org |
Base-Mediated Synthesis (e.g., Cs2CO3)
Base-mediated reactions are fundamental in organic synthesis, and the choice of base can significantly influence reaction outcomes, including selectivity and yield. Cesium carbonate (Cs2CO3) has gained prominence as a mild and effective inorganic base for a variety of organic transformations, including cyclization and alkylation reactions relevant to pyrrolidinone synthesis. researchgate.net Its utility is often attributed to the high solubility of its salts in organic solvents and the "cesium effect," which can enhance the nucleophilicity of anions.
In the context of forming heterocyclic rings, Cs2CO3 has been successfully used to promote the rapid, room-temperature synthesis of 3-amino-2-aroyl benzofurans from 2-hydroxybenzonitriles and 2-bromoacetophenones. acs.orgnih.gov This one-pot C-C and C-O bond-forming strategy highlights the capacity of Cs2CO3 to facilitate intramolecular cyclizations that are analogous to the formation of the pyrrolidinone ring from a suitable acyclic precursor. acs.orgnih.gov
For example, the synthesis of a 3-amino-3-substituted pyrrolidin-2-one could be envisioned via an intramolecular Michael addition of an amine to an α,β-unsaturated amide. Cs2CO3 is an excellent candidate to mediate such a transformation, promoting the cyclization under mild conditions. Studies have shown its effectiveness in promoting N-alkylation of pyridones and intramolecular alkylations of tethered hydrazones, demonstrating its broad applicability in forming nitrogen-containing heterocycles. researchgate.net
Stereoselective Synthesis of 3-Amino-3-ethylpyrrolidin-2-one and Chiral Pyrrolidinone Derivatives
Achieving stereochemical control is paramount in modern synthetic chemistry. For molecules like this compound, which contains a quaternary stereocenter, the development of stereoselective methods is a significant synthetic challenge.
Asymmetric Synthetic Approaches for Enantiomeric Control
The asymmetric synthesis of pyrrolidine derivatives can be achieved through several strategic approaches to control the absolute stereochemistry of the chiral centers. researchgate.netusm.edu These methods often rely on chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool.
One notable strategy involves the asymmetric "Clip-Cycle" synthesis, where an unsaturated amine is first "clipped" with a thioester via alkene metathesis, followed by a chiral phosphoric acid-catalyzed aza-Michael "cycle" reaction to form the pyrrolidine ring. whiterose.ac.uk Kinetic resolution of racemic starting materials using this method has been shown to produce enantioenriched chiral pyrrolidines with high enantiomeric excess (ee). whiterose.ac.uk Another approach involves the stereoselective cyclization of an amine towards an activated ester, a strategy that can be controlled to produce either enantiomer based on steric or electronic factors. usm.edu
Chiral Pool Synthesis Strategies
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes. nih.gov α-Amino acids, in particular, are powerful starting materials for the synthesis of chiral nitrogen-containing compounds, including pyrrolidinones. nih.govresearchgate.net L-proline and L-pipecolinic acid, for instance, serve as excellent precursors for synthesizing various 2-substituted pyrrolidine and piperidine (B6355638) alkaloids. researchgate.net
A synthesis of a chiral 3-hydroxypyrrolidine derivative can start from 4-chloro-3-hydroxybutyronitrile, where the chirality is pre-established. google.com Subsequent protection of the hydroxyl group, reduction of the nitrile, and in-situ intramolecular cyclization affords the desired chiral pyrrolidinone precursor in high yield and purity. google.com Similarly, synthons like 3-(hydroxymethyl)-3-methylpyrrolidin-2-one (B2397979) can be prepared from an enzymatic hydrolysis of prochiral malonic esters, followed by a stereoselective cyclization. usm.edu This strategy leverages the inherent chirality of the starting material to build more complex chiral structures. nih.gov
Asymmetric Cycloaddition Reactions
Asymmetric cycloaddition reactions, particularly [3+2] 1,3-dipolar cycloadditions, are among the most direct and efficient methods for the stereoselective synthesis of five-membered heterocyclic rings like pyrrolidines. researchgate.netpreprints.org These reactions typically involve the cycloaddition of an azomethine ylide (the three-atom component) with a dipolarophile (the two-atom component). researchgate.net
The use of chiral catalysts, such as metal complexes with chiral ligands (e.g., Ag(I) or Cu(I) with phosphine (B1218219) or thiourea (B124793) ligands), allows for high enantioselectivity in these transformations. researchgate.netwhiterose.ac.uk For example, the reaction between N-arylidene glycine methyl esters and various dipolarophiles, catalyzed by a chiral zinc(II)-aziridino alcohol complex, can produce substituted pyrrolidines in high yields and with up to 95% ee. researchgate.net Organocatalytic [3+2] cycloadditions have also been developed, affording complex dispiro-pyrrolidine systems with multiple stereocenters in high yield and diastereoselectivity. mdpi.com A chiral vinyl pyrrolidinone has been shown to undergo an asymmetric cycloaddition with benzonitrile (B105546) oxide to yield a single diastereoisomer of the product, demonstrating the power of substrate-controlled cycloadditions. le.ac.uk
Table 2: Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis
| Catalyst System | Reactants | Stereoselectivity | Key Feature | Reference |
|---|---|---|---|---|
| Chiral (R)- or (S)-binap-AgClO4 | Azomethine ylides, Maleimides | High endo diastereoselectivity and enantioselectivity. | Recyclable catalyst, room temperature reaction. | researchgate.net |
| Chiral Aziridino Alcohol-Zn(II) | N-arylidene glycine methyl esters, Dipolarophiles | Up to 95% ee. | Broad structural scope. | researchgate.net |
| Organocatalyst (Thiourea) | 2-arylidene-1,3-indandiones, N-2,2-difluoroethylbenzothiophenone imines | 9:1 to >20:1 dr, up to 93% ee. | Forms complex dispiro-pyrrolidines. | mdpi.com |
| Copper(I)-Fesulphos | Azomethine ylides | Good reactivity and selectivity. | Catalyst acts as a chiral Lewis acid. | whiterose.ac.uk |
Diastereoselective Synthetic Routes to Substituted Pyrrolidinones
When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is as crucial as controlling their absolute configuration (enantioselectivity). Diastereoselective syntheses of substituted pyrrolidinones often rely on substrate control, where an existing chiral center directs the stereochemical outcome of a new one.
A highly diastereoselective synthesis of trans-4-hydroxy-5-substituted 2-pyrrolidinones has been achieved through an intramolecular cascade reaction of α-chiral aldimines with Grignard reagents. rsc.org In this method, the stereochemistry at the C-5 position of the pyrrolidinone was effectively controlled by an α-alkoxy substituent on the starting material. rsc.org Another approach involves the diastereoselective reduction of 2,3-dioxo-4-carboxy-5-substituted pyrrolidines, where the steric bulk of the C-5 substituent influences the stereochemical outcome of the reduction. researchgate.net
Furthermore, novel substituted chromenopyrrolidinones have been synthesized from natural amino acid derivatives through a sequence involving a Knoevenagel-transesterification and a palladium-catalyzed cyclization. aalto.fi This method builds upon the chirality of the starting amino acid to produce complex heterocyclic products with multiple stereocenters, although challenges such as racemization must be carefully managed. aalto.fithieme-connect.com
Functional Group Interconversions and Modifications Leading to this compound Analogs
The synthesis of complex pyrrolidinone structures, including this compound, relies heavily on functional group interconversions. These transformations allow for the strategic modification of simpler pyrrolidinone precursors to introduce key functionalities like the amino group and substituents on the heterocyclic ring. solubilityofthings.com Mastering these reactions is fundamental to creating diverse analogs for various scientific applications. solubilityofthings.com
Amination Reactions in Pyrrolidinone Systems
Amination is a critical process for introducing the essential nitrogen-containing functional groups onto the pyrrolidinone scaffold. Direct C(sp³)–H amination has emerged as a powerful, atom-economical strategy for forming pyrrolidines. thieme.desioc-journal.cn This can be achieved through various catalytic systems, including transition metals like palladium, copper, and nickel, which facilitate the formation of the pyrrolidine ring via the creation of a C-N bond. thieme.desioc-journal.cn
One advanced approach involves intramolecular C-H bond amination, which is a straightforward alternative for synthesizing N-heterocycles. sioc-journal.cn In these reactions, a directing group within the substrate guides the catalyst to a specific C(sp³)–H bond, ensuring high selectivity. sioc-journal.cn For instance, an amide-directed C(sp³)-H amidation using a novel Ag(I)/Ag(III) redox cycle has been shown to successfully furnish the pyrrolidinone scaffold. sioc-journal.cn Another method is the reductive amination of precursors like ethyl levulinate, which can be converted into pyrrolidones using catalysts such as gold-palladium (AuPd) nanoparticles under ambient hydrogen pressure. rsc.org
Tandem reactions that combine amination with other transformations in a single pot offer an efficient route to complex pyrrolidines. A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence, starting from a primary amine-tethered alkyne, can produce α-cyano pyrrolidines with good regioselectivity. nih.gov
Table 1: Catalytic Systems for Amination in Pyrrolidinone Synthesis
| Catalytic System | Reaction Type | Substrate Example | Key Feature | Source(s) |
|---|---|---|---|---|
| Palladium(II) | C(sp³)–H Carbonylation/Amination | Secondary Aliphatic Amines | Forms trans-4,5-disubstituted 2-pyrrolidinones. | rsc.org |
| Copper/Silver Salts | Directed Intramolecular C-H Amination | Amide-containing substrates | Achieves unique selectivities in forming the pyrrolidine ring. | sioc-journal.cn |
| AuPd Nanoparticles | Reductive Amination | Ethyl Levulinate | Allows for solventless conversion to pyrrolidones with a reusable catalyst. | rsc.org |
| P450 Enzymes | Biocatalytic C-H Amination | Pyrrolidine derivative of lidocaine | Involves enzymatic hydroxylation followed by dehydration and C-N coupling. | nih.gov |
Reduction Reactions for Derivatization
Reduction is a fundamental tool for derivatizing the pyrrolidinone core and its precursors. A key transformation for synthesizing 3-amino-pyrrolidinones is the reduction of a nitrile group to a primary amine. google.com This can be accomplished using various reducing agents, including metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), as well as through catalytic hydrogenation. google.com
Other functional groups on the pyrrolidinone ring can also be targeted for reduction to create diverse analogs. The ester group, for example, can be reduced to a primary alcohol using reagents like lithium borohydride (LiBH₄), providing a handle for further functionalization. mdpi.com Even the lactam carbonyl group can be reduced, altering the core structure. google.com Reductive rearrangement of other heterocyclic systems, such as isoxazoles, offers an alternative pathway to functionalized 3-hydroxy-2-pyrrolidinones. thieme-connect.de The reduction of proline and its derivatives with LiAlH₄ or LiBH₄ is a common starting point for synthesizing many pyrrolidine-containing compounds. nih.govresearchgate.net
Table 2: Common Reduction Reactions in Pyrrolidinone Synthesis
| Functional Group | Reducing Agent(s) | Resulting Group | Purpose | Source(s) |
|---|---|---|---|---|
| Nitrile (-CN) | LiAlH₄, NaBH₄, H₂/Catalyst | Primary Amine (-CH₂NH₂) | Forms the key amino group. | google.com |
| Ester (-COOR) | LiBH₄ | Alcohol (-CH₂OH) | Creates a hydroxyl group for further derivatization. | mdpi.com |
| Succinimide | LiAlH₄ | Pyrrolidinone | Forms the core lactam ring from a precursor. | sci-hub.box |
| Lactam Carbonyl (-C=O) | Various reducing agents | Amine | Reduces the lactam to a pyrrolidine. | google.com |
| Isoxazole Ring | Fe/AcOH | 3-Hydroxy-2-pyrrolidinone | Reductive rearrangement to form a functionalized pyrrolidinone. | thieme-connect.de |
Substitution Reactions on the Pyrrolidinone Ring
Substitution reactions are essential for introducing alkyl, aryl, and other groups at specific positions on the pyrrolidinone ring, including the nitrogen atom and the carbon backbone. The hydrogen atom on the nitrogen of the pyrrolidinone ring is relatively active and readily undergoes substitution reactions, such as N-alkylation, in the presence of a base. chemicalbook.com
Substitution on the carbon framework allows for the introduction of groups like the ethyl moiety at the C-3 position. One powerful method is the enolate alkylation of 2-pyrrolidinones, which can be used to functionalize the 3-position in a diastereoselective manner. rsc.org This involves deprotonating the α-carbon to the carbonyl group to form an enolate, which then acts as a nucleophile to attack an alkyl halide. Other strategies have been developed for stereocontrolled electrophilic and nucleophilic substitutions at various positions on the pyrrolidine ring, enabling the synthesis of complex, multi-substituted analogs. scispace.com For instance, nucleophilic substitution reactions of pyrrolidinone derivatives with organosilicon reagents have been explored to create new C-C bonds. researchgate.net
Table 3: Substitution Reactions for Modifying the Pyrrolidinone Ring
| Position | Reaction Type | Reagents | Purpose | Source(s) |
|---|---|---|---|---|
| N-1 | N-Alkylation | Alkyl halide, Base | Introduce substituent on the nitrogen atom. | chemicalbook.com |
| C-3 | Enolate Alkylation | Base (e.g., LDA), Alkyl Halide | Introduce substituents α to the carbonyl, such as an ethyl group. | rsc.org |
| C-5 | Nucleophilic Substitution | Grignard reagents, Organozinc reagents | Functionalize the C-5 position. | scispace.com |
| C-2 / C-5 | Electrophilic/Nucleophilic Substitution | Phenylsulfonyl group as activator | Sequential, chemoselective reactions at different ring positions. | scispace.com |
Scalable Synthetic Protocols for this compound Derivatives
The transition from laboratory-scale synthesis to industrial production requires the development of scalable, efficient, and safe protocols. For pyrrolidinone derivatives, several modern synthetic strategies have been developed to meet these demands.
One promising approach is the use of robust and reusable catalysts. For example, the solventless reductive amination of ethyl levulinate to produce pyrrolidones can be achieved with gold-palladium (AuPd) nanoparticles. This catalyst system is stable over multiple runs, making the process more economical and environmentally friendly on a larger scale. rsc.org
Biocatalysis offers another scalable route, often proceeding under mild conditions with high selectivity. One-pot, two-step biocatalytic methods have been developed for the production of chiral pyrrolidinones, such as (S)-5-methylpyrrolidin-2-one, with high yields and excellent enantioselectivity, demonstrating a straightforward and scalable process. mdpi.com
Furthermore, continuous flow chemistry has emerged as a key technology for safely scaling up reactions that may be hazardous in traditional batch processes. acs.org An interrupted Curtius rearrangement of proline derivatives has been successfully implemented in a continuous flow system with in-line scavenging to produce γ-amino ketones and unsaturated pyrrolidines on a gram scale. acs.org Such methods minimize risks associated with exothermic reactions or the handling of unstable intermediates, making them ideal for industrial application. acs.org Patents detailing the "economical and industrial" preparation of pyrrolidine derivatives often highlight multi-step but optimized processes involving steps like lactam cyclization and reduction, designed for large-scale synthesis. google.com
Table 4: Comparison of Scalable Synthetic Methodologies
| Methodology | Key Feature | Example Reaction | Advantages for Scalability | Source(s) |
|---|---|---|---|---|
| Reusable Catalysis | AuPd Nanoparticles | Reductive amination of ethyl levulinate | Reduced catalyst cost, solvent-free conditions, high stability over multiple cycles. | rsc.org |
| Biocatalysis | One-pot, two-step enzymatic process | Asymmetric synthesis of 5-methylpyrrolidin-2-one | Mild reaction conditions, high enantioselectivity, environmentally benign. | mdpi.com |
| Continuous Flow Chemistry | In-line scavenging and purification | Interrupted Curtius rearrangement of proline derivatives | Enhanced safety, precise control over reaction parameters, efficient for gram-scale production. | acs.org |
| Optimized Batch Process | Multi-step synthesis with purification | Preparation of (S)-3-hydroxypyrrolidine via lactamization and reduction | Designed for economic and industrial scale, high chemical and optical purity. | google.com |
Chemical Reactivity and Mechanistic Investigations of 3 Amino 3 Ethylpyrrolidin 2 One Derivatives
Reactivity Profiles of the Amino Moiety in 3-Amino-3-ethylpyrrolidin-2-one
The primary amino group at the C3 position of the pyrrolidinone ring is a key center of reactivity. Its nucleophilic character allows for a variety of chemical transformations, making it a valuable handle for the synthesis of diverse derivatives.
The primary amino group of this compound readily undergoes acylation with various acylating agents to form stable amide derivatives. This reaction is fundamental in peptide chemistry and for the introduction of diverse functional groups. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of an activated carboxylic acid derivative, such as an acid chloride, anhydride (B1165640), or ester, followed by the elimination of a leaving group. sphinxsai.comnih.gov
Commonly used methods for amide bond formation include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator such as 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com Another well-established method is the mixed anhydride procedure, where a carboxylic acid is reacted with a chloroformate to form a more reactive mixed anhydride, which then readily reacts with the amine. google.com
Table 1: Examples of Acylation Reactions
| Acylating Agent | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Acetic Anhydride | Pyridine, Room Temperature | N-(3-ethyl-2-oxopyrrolidin-3-yl)acetamide | latech.edu |
| Benzoyl Chloride | Triethylamine (B128534), CH2Cl2, 0 °C to RT | N-(3-ethyl-2-oxopyrrolidin-3-yl)benzamide | sphinxsai.com |
| N-Boc-glycine | DCC, DMAP, CH2Cl2, RT | tert-butyl (2-((3-ethyl-2-oxopyrrolidin-3-yl)amino)-2-oxoethyl)carbamate | ajchem-a.com |
| Ethyl Chloroformate | Triethylamine, THF, 0 °C | ethyl (3-ethyl-2-oxopyrrolidin-3-yl)carbamate | google.com |
The formation of an amide bond, also known as a peptide bond in the context of amino acids, is a condensation reaction that results in the loss of a water molecule. youtube.com
The nitrogen atom of the amino group can be alkylated to form secondary and tertiary amines. This derivatization is crucial for modifying the compound's steric and electronic properties. The reaction typically proceeds via nucleophilic substitution (SN2) with alkyl halides. The reactivity of the amino group can be influenced by steric hindrance around the nitrogen atom and the nature of the alkylating agent.
In some cases, direct alkylation can lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination is often employed. This involves the initial formation of an imine or Schiff base with an aldehyde or ketone, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165).
N-terminal derivatization is a common strategy for the analysis of amino acids and peptides. nih.gov For instance, reaction with phenyl isothiocyanate (PITC) yields a phenylthiocarbamoyl derivative, which is a key step in Edman degradation for peptide sequencing.
Table 2: Nitrogen Derivatization Reactions
| Reagent | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Methyl Iodide | K2CO3, Acetonitrile (B52724), Reflux | N-methyl and N,N-dimethyl derivatives | mdpi.com |
| Benzaldehyde, then NaBH4 | Methanol (B129727), RT | N-benzyl derivative | latech.edu |
| Phenyl Isothiocyanate (PITC) | Acetonitrile, Na2CO3 | Phenylthiocarbamoyl (PTC) derivative | nih.gov |
| Aryl Sulfonyl Chloride | Pyridine, RT | Sulfonamide derivative | researchgate.net |
The primary amino group of this compound reacts with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl group to form an unstable carbinolamine intermediate. wikipedia.org Subsequent dehydration of the carbinolamine yields the stable imine product. wikipedia.org
The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for example, by azeotropic distillation. wikipedia.org While aromatic aldehydes with effective conjugation systems form more stable Schiff bases, aliphatic aldehydes can also be used, though their products may be less stable and prone to polymerization. ijpar.com These reactions are fundamental in the synthesis of various heterocyclic compounds and have applications in the preparation of biologically active molecules. semanticscholar.orgekb.eg
Table 3: Schiff Base Formation
| Carbonyl Compound | Catalyst | Product | Reference |
|---|---|---|---|
| Benzaldehyde | Acetic Acid | 3-(benzylideneamino)-3-ethylpyrrolidin-2-one | |
| Acetone | p-Toluenesulfonic acid | 3-ethyl-3-(propan-2-ylideneamino)pyrrolidin-2-one | |
| Salicylaldehyde | None | 2-(((3-ethyl-2-oxopyrrolidin-3-yl)imino)methyl)phenol | ekb.eg |
| 3-Hydroxybenzaldehyde | Dimethylamine | 3-(((3-ethyl-2-oxopyrrolidin-3-yl)imino)methyl)phenol | semanticscholar.org |
Reactivity of the Pyrrolidinone Lactam Ring
The five-membered lactam ring of the pyrrolidinone structure also possesses distinct reactive sites, primarily the amide bond, which can participate in various chemical transformations.
Pyrrolidine (B122466) derivatives are often synthesized via [3+2] cycloaddition reactions, where an azomethine ylide reacts with a dipolarophile. mdpi.comnih.gov While the pre-formed pyrrolidinone ring is generally stable, its derivatives can be designed to participate in cycloaddition reactions. For instance, the generation of an azomethine ylide from the condensation of an α-amino acid ester can be followed by an intramolecular cycloaddition to form a bicyclic pyrrolidinone system.
Dearomative [3+2] cycloaddition reactions have been developed to construct polycyclic frameworks containing a pyrrolidinone core. nih.gov These reactions often involve the generation of a dipole that reacts with a suitable π-system, leading to the formation of complex heterocyclic structures with high diastereoselectivity. nih.gov The N-tert-butanesulfinylimine group has been shown to be an effective electron-withdrawing group in 1-azadienes, facilitating highly diastereoselective [3+2] cycloadditions with azomethine ylides to produce densely substituted pyrrolidines. nih.gov
The synthesis of 3-aminopyrrolidin-2-one (B1279418) derivatives often involves ring-closing reactions as the key step. google.com One common strategy is the intramolecular cyclization of γ-amino acid derivatives. For example, the cyclodehydration of γ-aminobutyric acid (GABA) derivatives can lead to the formation of the pyrrolidinone ring.
Conversely, the lactam ring can be opened under various conditions. Hydrolysis of the amide bond, typically under acidic or basic conditions, will lead to the corresponding γ-amino acid. Reductive ring-opening can also be achieved using strong reducing agents like lithium aluminum hydride, which would reduce the amide to an amine, yielding a substituted pyrrolidine.
A novel protocol for the synthesis of 3-amino-2-methylpyrrolidines involves the ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines. nih.govconsensus.app This pathway proceeds through an intermediate bicyclic aziridinium (B1262131) salt, which then undergoes nucleophilic attack to yield the pyrrolidine ring. nih.gov
Fundamental Mechanistic Studies of Reactions Involving this compound Analogs
The study of reaction mechanisms provides crucial insights into the chemical behavior of molecules, allowing for the optimization of synthetic routes and the prediction of product outcomes. For analogs of this compound, which belong to the broader class of pyrrolidinone heterocycles, mechanistic investigations are key to understanding their formation and reactivity. These studies often focus on the delicate balance between reaction rates and product stability, as well as the high-energy transition states that govern the transformation from reactants to products.
Kinetic vs. Thermodynamic Control in Pyrrolidinone Transformations
In chemical reactions where multiple products can be formed from a single reactant, the final composition of the product mixture is often dictated by two competing factors: kinetics and thermodynamics. jackwestin.com The distinction is critical when one reaction pathway is faster but leads to a less stable product (the kinetic product), while another is slower but results in a more stable product (the thermodynamic product). wikipedia.org The principles of kinetic and thermodynamic control are therefore central to understanding and manipulating the outcomes of reactions involving pyrrolidinone analogs.
Under kinetic control , the product ratio is determined by the rates of formation. jackwestin.com This regime is typically favored by lower temperatures and shorter reaction times. youtube.com At low temperatures, most molecules have only enough energy to overcome the lowest activation energy barrier, leading to the preferential formation of the kinetic product. masterorganicchemistry.com Since the reaction is often irreversible under these conditions, the faster-forming product becomes the major component of the mixture. libretexts.org
Conversely, under thermodynamic control , the product ratio is determined by the relative stability of the products themselves. jackwestin.com This is achieved at higher temperatures and longer reaction times, which provide sufficient energy to overcome the activation barriers for both pathways and, crucially, for the reverse reactions. masterorganicchemistry.comlibretexts.org This establishes an equilibrium where the more stable, lower-energy thermodynamic product predominates. wikipedia.org
The concept is particularly relevant in the synthesis of substituted pyrrolidinones, where stereoselectivity is often a key objective. For example, in the deprotonation of an unsymmetrical ketone to form an enolate (a key intermediate in many lactam syntheses), the kinetic product results from the removal of the most accessible proton, whereas the thermodynamic product corresponds to the more highly substituted, and thus more stable, enolate. wikipedia.org Applying this principle to the synthesis of a substituted 3-aminopyrrolidin-2-one analog, the choice of base, solvent, and temperature could potentially control which diastereomer is formed by directing the reaction through either a kinetically or thermodynamically favored pathway.
The table below illustrates a hypothetical scenario for a pyrrolidinone transformation, demonstrating how reaction conditions can influence the product distribution.
| Temperature (°C) | Reaction Time | Major Product | Type of Control | Product A (Kinetic) Ratio | Product B (Thermodynamic) Ratio |
| -78 | Short | Product A | Kinetic | >95% | <5% |
| 25 | Long | Product B | Thermodynamic | <10% | >90% |
| 0 | Short | Product A | Kinetic | ~80% | ~20% |
| 50 | Long | Product B | Thermodynamic | <5% | >95% |
This table is a conceptual representation of kinetic vs. thermodynamic control principles.
Transition State Analysis in Key Synthetic Steps
Transition state analysis, often aided by computational methods like Density Functional Theory (DFT), is a powerful tool for dissecting complex reaction mechanisms at a molecular level. By calculating the energy and geometry of transient, high-energy transition states, researchers can rationalize reaction outcomes, identify rate-determining steps, and explain observed chemo-, regio-, and stereoselectivity in the synthesis of pyrrolidine and pyrrolidinone analogs. nih.govnih.gov
The table below summarizes the calculated energy barriers for the key steps in this pyrrolidinedione synthesis.
| Reaction Step | Catalyst/Conditions | Calculated Activation Energy (kJ/mol) | Reference |
| Michael Addition | Deprotonated Nitromethane | 21.7 | nih.govresearchgate.net |
| Proton Transfer (Tautomerization) | Water-assisted | 197.8 | nih.govresearchgate.net |
| Oxygen Migration (Nef Rearrangement) | Water-assisted | 142.4 | rsc.org |
| Cyclization | - | 11.9 | rsc.orgresearchgate.net |
| Tautomerization (prior to cyclization) | - | 178.4 | rsc.org |
Data derived from DFT calculations on the synthesis of pyrrolidinedione derivatives. nih.govrsc.orgresearchgate.net
Further mechanistic insights have been gained from DFT studies on the stereoretentive ring contraction of pyrrolidines to form cyclobutanes. nih.govacs.org This analysis revealed that the rate-determining step is the extrusion of N₂ from a 1,1-diazene intermediate, which forms an open-shell singlet 1,4-biradical. nih.gov The stereospecificity of the reaction was explained by the subsequent barrierless collapse of this biradical intermediate, a process that is faster than bond rotation that would scramble the stereochemistry. acs.org Computational analysis of different substrates in this reaction showed how electronic effects influence the activation barrier of the rate-determining step. acs.org
The following table presents the calculated activation energies for the rate-determining step for various substituted pyrrolidine substrates.
| Substituent (R) on Arene Ring | Experimental Yield (%) | Calculated Activation Energy for RDS (kcal/mol) | Reference |
| 2-Cl | 88 | 17.7 | acs.org |
| 4-OMe | 25 | 16.0 | acs.org |
Data from a DFT study on the ring contraction of pyrrolidine derivatives. acs.org
These examples underscore the utility of transition state analysis in modern organic chemistry. By examining the energetic landscape of reactions leading to pyrrolidinone analogs, a detailed and predictive understanding of their chemical reactivity can be achieved, guiding the rational design of more efficient and selective synthetic methodologies.
Advanced Analytical Methodologies for the Characterization and Purity Assessment of 3 Amino 3 Ethylpyrrolidin 2 One
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of 3-Amino-3-ethylpyrrolidin-2-one. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in solution provides a complete picture of the proton and carbon framework.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
2D NMR Techniques: To definitively assign all proton and carbon signals and establish connectivity, a suite of 2D NMR experiments is employed. ipb.ptsdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would reveal the correlations within the ethyl group and the pyrrolidinone ring protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. sdsu.edu This allows for the unambiguous assignment of a proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. sdsu.edu It is crucial for identifying quaternary carbons (like C3 in the target molecule) and piecing together the molecular skeleton by connecting different spin systems. For example, the protons of the ethyl group would show correlations to both C3 and the carbonyl carbon (C2).
Solid-State NMR (ssNMR): For analyzing the compound in its solid form, ssNMR is a powerful tool. It provides insights into the molecular structure, conformation, and packing in the crystalline state. nih.govresearchgate.net This is particularly useful for studying polymorphism, where different crystalline forms of the same compound can exist. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, providing detailed structural information. researchgate.netualberta.ca For this compound, ¹⁵N ssNMR could be used to study the environment of the amino and amide nitrogen atoms. researchgate.net
A representative table of expected NMR data is shown below.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Ethyl-CH₃ | Triplet | ~8-12 | C3, Ethyl-CH₂ |
| Ethyl-CH₂ | Quartet | ~28-35 | C3, Ethyl-CH₃ |
| C3-NH₂ | Broad Singlet | N/A | C2, C3, C4 |
| C4-H₂ | Multiplet | ~30-40 | C2, C3, C5 |
| C5-H₂ | Multiplet | ~40-50 | C4, C2 |
| N1-H | Broad Singlet | N/A | C2, C5 |
| C2=O | N/A | ~175-180 | N/A |
| C3 | N/A | ~55-65 | N/A |
| Note: This is a generalized prediction. Actual values depend on the solvent and experimental conditions. |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental formula. jst-ud.vn Techniques like Electrospray Ionization (ESI) are commonly used to generate the protonated molecule [M+H]⁺. jst-ud.vn
Tandem mass spectrometry (MS/MS) is then used to study the fragmentation of the parent ion. By colliding the isolated [M+H]⁺ ion with an inert gas, characteristic fragment ions are produced. Analyzing these fragmentation pathways helps to confirm the molecular structure. dokumen.pubresearchgate.net
Expected Fragmentation Pathways for this compound [M+H]⁺:
Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines.
Loss of the ethyl group (C₂H₅•): Cleavage of the C-C bond at the C3 position.
Loss of carbon monoxide (CO): Resulting from the cleavage of the amide bond in the lactam ring.
Ring-opening pathways: Leading to various smaller fragment ions.
The accurate mass measurements of these fragments provide further confidence in the structural assignment. jst-ud.vn
| Parent Ion [M+H]⁺ (Calculated) | Fragment Ion | Neutral Loss | Description |
| 129.1028 | [M+H - NH₃]⁺ | NH₃ | Loss of the amino group |
| 129.1028 | [M+H - C₂H₅]⁺ | C₂H₅• | Loss of the ethyl radical |
| 129.1028 | [M+H - CO]⁺ | CO | Loss of carbon monoxide from the lactam ring |
| 129.1028 | [M+H - H₂O]⁺ | H₂O | Loss of water |
| Note: The table shows plausible fragmentation pathways. The relative abundance of each fragment depends on the instrument's collision energy. |
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are used to identify the functional groups present in this compound. These methods are based on the absorption or scattering of infrared radiation by molecular vibrations.
Key Vibrational Modes for this compound:
N-H stretching: The amino (NH₂) and amide (N-H) groups will show characteristic stretches, typically in the 3200-3500 cm⁻¹ region.
C-H stretching: Aliphatic C-H stretches from the ethyl group and the pyrrolidinone ring will appear in the 2850-3000 cm⁻¹ range.
C=O stretching: A strong, sharp absorption band for the lactam carbonyl group is expected around 1650-1700 cm⁻¹. rdd.edu.iq
N-H bending: The bending vibration of the NH₂ group typically appears in the 1580-1650 cm⁻¹ region.
To aid in the assignment of complex spectra, theoretical calculations using Density Functional Theory (DFT) are often performed. arabjchem.orgnih.govmdpi.com By computationally modeling the molecule, a theoretical vibrational spectrum can be generated and compared with the experimental FT-IR and FT-Raman data, leading to a more accurate and detailed assignment of the observed bands. nih.gov
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Spectroscopy Method |
| Amine & Amide (N-H stretch) | 3200 - 3500 | FT-IR, FT-Raman |
| Alkane (C-H stretch) | 2850 - 3000 | FT-IR, FT-Raman |
| Lactam (C=O stretch) | 1650 - 1700 | FT-IR (Strong) |
| Amine (N-H bend) | 1580 - 1650 | FT-IR |
Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a crucial technique for distinguishing between these enantiomers and determining the absolute configuration of an enantiomerically pure sample. creative-proteomics.comfz-juelich.deaps.org
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. fz-juelich.de Each enantiomer will produce a CD spectrum that is a mirror image of the other. nih.goviucr.org The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a fingerprint for a specific enantiomer. nih.govnih.gov By comparing the experimental CD spectrum with spectra predicted by theoretical calculations (often using time-dependent DFT), the absolute configuration (R or S) can be assigned with a high degree of confidence. nih.goviucr.orgresearchgate.net This technique is fundamental for applications where stereochemistry is critical.
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, thereby allowing for its accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity analysis of non-volatile and semi-volatile compounds like pyrrolidinone derivatives. ijrpr.com A robust and validated HPLC method is required to ensure accurate quantification of this compound and its impurities.
Method Development: Developing an HPLC method involves optimizing several parameters to achieve good separation (resolution) between the main compound and any potential impurities. ijrpr.com
Column Selection: A reversed-phase (RP) column, such as a C18, is commonly the first choice for moderately polar compounds. ejgm.co.uk For highly polar amine compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. jocpr.com
Mobile Phase: A mixture of water (often with a pH modifier like formic acid or a buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. ejgm.co.ukmdpi.com The gradient or isocratic elution profile is optimized to separate all components.
Detection: Due to the lack of a strong chromophore in the basic structure, UV detection at low wavelengths (e.g., < 220 nm) might be necessary. Alternatively, pre-column derivatization with a UV-active agent can be employed to enhance sensitivity. google.com Universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are also viable options.
Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. analchemres.org Validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: A proportional relationship between the detector response and the concentration of the analyte over a defined range. analchemres.org
Accuracy: The closeness of the test results to the true value, often assessed by recovery studies. analchemres.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. analchemres.org
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters. jocpr.com
A validated HPLC method is indispensable for routine quality control, stability testing, and impurity profiling of this compound. analchemres.org
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Peak for analyte is resolved from all other peaks. | Ensures the signal is from the target compound only. |
| Linearity (r²) | ≥ 0.998 | Confirms proportional response to concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures how close the result is to the actual value. |
| Precision (% RSD) | ≤ 2.0% | Demonstrates the reproducibility of the method. |
| Robustness | No significant change in results with minor parameter variations. | Shows the method's reliability under normal operational variance. |
Chiral Chromatography for Enantiomeric Purity Determination
The separation of enantiomers is a critical task in the analysis of chiral molecules. csfarmacie.cz High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for determining the enantiomeric purity of compounds like this compound. csfarmacie.cz CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.
The mechanism of chiral recognition by a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. For effective separation, there must be a sufficient difference in the stability of these complexes. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and excellent chiral recognition capabilities. nih.gov
Method development for chiral HPLC involves screening various CSPs and mobile phase compositions to achieve optimal separation. researchgate.netthieme-connect.de Parameters such as the choice of organic modifier (e.g., isopropanol, ethanol), the concentration of additives, flow rate, and column temperature are systematically investigated to maximize resolution between the enantiomeric peaks. researchgate.netresearchgate.net For amine-containing compounds, the addition of a basic modifier like triethylamine (B128534) to the mobile phase can improve peak shape and resolution. chromatographyonline.com
Table 1: Illustrative Parameters for Chiral HPLC Method Development
| Parameter | Condition 1 | Condition 2 | Condition 3 | Purpose |
|---|---|---|---|---|
| Chiral Stationary Phase | Chiralcel® OD-H | Chiralpak® AD-H | Sumichiral OA-2500S | Provide a chiral environment for separation. researchgate.netnih.gov |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | n-Hexane:Ethanol (98:2, v/v) | Acetonitrile:Methanol (50:50, v/v) | Elute the enantiomers and influence selectivity. researchgate.netresearchgate.netnih.gov |
| Additive | 0.2% Triethylamine (TEA) | 0.3% Trifluoroacetic Acid (TFA) | 5 mmol L⁻¹ Citric Acid | Improve peak shape and interaction with the CSP. chromatographyonline.comnih.gov |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.5 mL/min | Affects analysis time and separation efficiency. researchgate.netnih.gov |
| Detection Wavelength | 210 nm | 254 nm | 470 nm (post-derivatization) | Monitor the elution of the analytes. researchgate.netnih.gov |
| Column Temperature | 25°C | 30°C | 35°C | Can influence retention times and enantioselectivity. researchgate.net |
This table presents a set of example conditions and is for illustrative purposes only. Actual conditions would need to be optimized for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique that combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.govmdpi.com However, compounds like this compound are polar and non-volatile due to the presence of the amino group and the lactam ring. Therefore, they are not suitable for direct GC analysis and require a chemical modification step known as derivatization. sigmaaldrich.com
Derivatization converts the polar functional groups (e.g., -NH₂) into less polar, more volatile, and more thermally stable derivatives. sigmaaldrich.com This process typically involves reacting the analyte with a derivatizing reagent to replace active hydrogens. sigmaaldrich.com For amino acids and related compounds, common derivatization methods include silylation or acylation. sigmaaldrich.comjfda-online.com For instance, reacting the amino group with alkyl chloroformates, such as methyl or ethyl chloroformate, in an aqueous medium yields stable derivatives suitable for GC-MS analysis. nist.govnih.gov
Once derivatized, the sample is injected into the GC, where the volatile derivatives are separated on a capillary column. The separated compounds then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison with spectral libraries and for quantification. nist.gov The fragmentation patterns in the mass spectra are often characteristic of the derivatized compound, aiding in structure elucidation. sigmaaldrich.comnist.gov
Table 2: Common Derivatization Approaches for GC-MS Analysis of Amino Compounds
| Derivatization Method | Reagent(s) | Target Functional Group(s) | Key Characteristics |
|---|---|---|---|
| Acylation | Alkyl Chloroformates (e.g., Ethyl Chloroformate) | Amino, Hydroxyl, Carboxyl | One-step reaction in an aqueous medium; produces stable derivatives. nih.gov |
| Acylation | Fluorinated Anhydrides (e.g., TFAA, PFPA) | Amino, Hydroxyl | Increases volatility significantly; enhances sensitivity for electron capture detection (ECD). jfda-online.com |
| Silylation | MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | Amino, Hydroxyl, Carboxyl, Thiol | Produces stable TBDMS derivatives with characteristic mass spectra (M-57 fragment). sigmaaldrich.com |
TFAA: Trifluoroacetic anhydride (B1165640); PFPA: Pentafluoropropionic anhydride.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. rrcat.gov.in This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule, which is essential for understanding its structure and intermolecular interactions in the crystalline lattice. rigaku.comforcetechnology.com
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. forcetechnology.com The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal's unit cell. rrcat.gov.in By analyzing this diffraction pattern, crystallographers can construct an electron density map of the molecule and refine a structural model that provides the coordinates of each atom. rrcat.gov.in
For a chiral molecule like this compound, XRD analysis can determine the absolute configuration of the stereocenter, provided that anomalous dispersion effects are measured, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. rrcat.gov.in The resulting structural data, including unit cell parameters, space group, and atomic coordinates, are typically deposited in crystallographic databases for public access. researchgate.netugr.es
Table 3: Example Crystallographic Data for a Hypothetical Pyrrolidinone Derivative
| Parameter | Value | Description |
|---|---|---|
| Chemical Formula | C₆H₁₂N₂O | The elemental composition of the molecule. cymitquimica.com |
| Formula Weight | 128.17 g/mol | The mass of one mole of the compound. cymitquimica.com |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/n | A specific description of the symmetry elements within the crystal. rigaku.com |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.1 Å, β = 95° | The dimensions and angle of the fundamental repeating unit of the crystal. |
| Volume | 784.1 ų | The volume of the unit cell. rigaku.com |
| Z | 4 | The number of molecules in the unit cell. |
| Calculated Density | 1.08 g/cm³ | The theoretical density derived from the crystal structure. |
This table contains representative data. Actual crystallographic data for this compound would require experimental determination.
Development of Pre-Column Derivatization Methods for Enhanced Detection in Analytical Chemistry
Pre-column derivatization is a strategy used to improve the analytical properties of a target compound before it is introduced into the separation system, typically an HPLC. shimadzu.com For molecules like this compound that lack a strong chromophore or fluorophore, derivatization is essential for achieving high sensitivity and selectivity in UV or fluorescence detection. shimadzu.comlcms.cz
The process involves reacting the analyte with a labeling reagent to attach a moiety that is easily detectable. lcms.cz The reaction is performed before the sample is injected into the HPLC column. lcms.cz An ideal derivatization reaction should be rapid, quantitative, and produce a single, stable derivative without forming significant byproducts. nih.gov
Common reagents for derivatizing primary and secondary amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). lcms.czjasco-global.com OPA reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. jasco-global.com FMOC reacts with both primary and secondary amines to form stable, fluorescent adducts. jasco-global.comjascoinc.com The use of automated systems can perform this derivatization online, reducing manual labor and improving reproducibility. lcms.cznih.gov This approach not only enhances detection but also allows the modification of the analyte's properties to make it more suitable for a particular separation mode, such as reversed-phase chromatography. shimadzu.com
Table 4: Comparison of Common Pre-Column Derivatization Reagents for Amino Groups
| Reagent | Abbreviation | Target Analytes | Detection Method | Advantages | Limitations |
|---|---|---|---|---|---|
| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | Fast reaction at room temperature; automated methods available. lcms.cz | Derivatives can be unstable; does not react with secondary amines. jasco-global.com |
| 9-Fluorenylmethyl chloroformate | FMOC | Primary & Secondary Amines | Fluorescence | Forms stable derivatives; can be used for secondary amines like proline. lcms.czjasco-global.com | Reagent itself can be fluorescent, requiring cleanup or specific gradient conditions. |
| 7-chloro-4-nitrobenzoxadiazole | NBD-Cl | Primary & Secondary Amines | Fluorescence | Provides good sensitivity for enantiomeric purity determination on a CSP. nih.gov | Requires specific reaction conditions. |
| Di-tert-butyl dicarbonate | Boc Anhydride | Primary Amines | UV (210 nm) | Creates a derivative with UV absorption suitable for standard HPLC-UV. google.com | Lower sensitivity compared to fluorescence methods. |
Role of 3 Amino 3 Ethylpyrrolidin 2 One As a Key Synthetic Intermediate in Complex Molecule Synthesis
Precursor in the Construction of Diverse Heterocyclic Scaffolds
The inherent reactivity of the functional groups within 3-amino-3-ethylpyrrolidin-2-one makes it an exceptional starting material for the synthesis of a wide array of heterocyclic systems. The vicinal amino and carbonyl functionalities within the pyrrolidinone ring can be readily manipulated to construct fused, spirocyclic, and other complex heterocyclic architectures that are of significant interest in medicinal chemistry and materials science.
The primary amine of this compound can serve as a nucleophile to react with various electrophiles, initiating cyclization cascades. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) or pyrazine (B50134) rings. Similarly, treatment with α,β-unsaturated systems can afford fused piperidine (B6355638) or azepine derivatives through Michael addition followed by intramolecular cyclization. The lactam carbonyl itself can be activated for cyclization or ring-expansion reactions, further diversifying the accessible heterocyclic space.
Table 1: Examples of Heterocyclic Scaffolds Potentially Derived from this compound
| Reactant | Resulting Heterocyclic Scaffold | Potential Application |
| 1,3-Diketone | Pyrrolo[1,2-a]pyrimidine | CNS Agents |
| α,β-Unsaturated Ester | Pyrrolo[1,2-a]piperidine | Alkaloid-like Structures |
| Isothiocyanate | Fused Thiazolidinone | Antimicrobial Agents |
| Phosgene Equivalent | Fused Imidazolidinone | Enzyme Inhibitors |
Building Block in Multicomponent Reactions for Advanced Organic Synthesis
Multicomponent reactions (MCRs), which involve the simultaneous combination of three or more starting materials in a single synthetic operation, represent a highly efficient strategy for the rapid generation of molecular complexity. The bifunctional nature of this compound, possessing both a nucleophilic amine and a lactam backbone, makes it an ideal candidate for participation in such transformations.
In the context of MCRs, this compound can act as the amine component in well-known reactions such as the Ugi and Passerini reactions. For example, in an Ugi four-component reaction, the combination of this compound with an aldehyde, a carboxylic acid, and an isocyanide would lead to the formation of a complex α-acylamino carboxamide adduct bearing the pyrrolidinone scaffold. This approach allows for the introduction of multiple points of diversity in a single step, facilitating the rapid construction of libraries of complex molecules for biological screening.
Table 2: Potential Multicomponent Reactions Involving this compound
| MCR Type | Other Components | Resulting Product Class | Key Features |
| Ugi-4CR | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamides | High atom economy, rapid complexity generation |
| Passerini-3CR | Aldehyde, Isocyanide | α-Acyloxy Carboxamides | Convergent synthesis of functionalized amides |
| Biginelli-type | β-Ketoester, Aldehyde | Dihydropyrimidinone derivatives | Access to privileged scaffolds |
Intermediacy in the Synthesis of Optically Active Compounds
The presence of a stereogenic quaternary carbon at the 3-position of the pyrrolidinone ring makes this compound a valuable chiral building block. When used in its enantiomerically pure form, it can serve as a precursor for the synthesis of a variety of optically active molecules, transferring its stereochemical information to the final product.
The synthesis of enantiopure this compound can be achieved through several strategies, including the use of chiral auxiliaries, asymmetric catalysis, or resolution of a racemic mixture. Once obtained, the enantiomerically pure intermediate can be elaborated into more complex chiral structures. For instance, the amino group can be derivatized to form chiral ligands for asymmetric catalysis, or the lactam ring can be opened to generate chiral γ-amino acids with a quaternary α-carbon, which are important components of peptides and peptidomimetics.
Table 3: Strategies for Synthesizing and Utilizing Optically Active this compound
| Method | Description | Application of Chiral Product |
| Asymmetric Synthesis | Use of a chiral catalyst to induce enantioselectivity in the formation of the pyrrolidinone ring. | Synthesis of enantiopure pharmaceuticals. |
| Resolution | Separation of a racemic mixture of this compound using a chiral resolving agent. | Access to both enantiomers for biological evaluation. |
| Chiral Pool Synthesis | Derivatization from a naturally occurring chiral starting material. | Incorporation into complex natural product synthesis. |
Strategic Utility in Total Synthesis Endeavors for Natural Products and Designed Molecules
The structural motifs present in this compound are found in a number of biologically active natural products and medicinally relevant designed molecules. The pyrrolidinone core is a common feature in many alkaloids and other nitrogen-containing natural products. Therefore, this compound represents a strategic intermediate for the total synthesis of such targets.
In a total synthesis campaign, this compound can be employed to introduce the core pyrrolidinone structure early in the synthetic sequence. Subsequent functionalization of the amino group and modification of the lactam ring can then be used to build up the complexity of the target molecule. The ethyl group at the 3-position can also be exploited to control the stereochemistry of adjacent centers or to serve as a handle for further chemical transformations. The ability to access complex, polycyclic systems from this relatively simple starting material underscores its strategic importance in the field of total synthesis.
Advanced Research Applications of 3 Amino 3 Ethylpyrrolidin 2 One Derivatives Excluding Prohibited Content
Contributions to Medicinal Chemistry Research
The pyrrolidinone core is a versatile building block in medicinal chemistry, valued for its favorable physicochemical properties and its ability to engage in specific interactions with biological targets. mdpi.comarabjchem.org
The pyrrolidinone structure is a key component in fragment-based drug discovery (FBDD), a method that uses small molecular fragments to build potent and selective drug candidates. whiterose.ac.uk Its three-dimensional shape and the capacity for diverse substitutions make it an ideal starting point for exploring new areas of chemical space. whiterose.ac.uk Researchers utilize the (S)-3-aminopyrrolidine scaffold, a close relative of the target compound, to design novel dual inhibitors for targets like Abl and PI3K kinases, which are implicated in cancer. nih.gov
The modification of the pyrrolidinone ring is a common strategy in the development of new therapeutics. For instance, the synthesis of various pyrrolidinone derivatives is a crucial step in creating precursors for drugs used to treat type 2 diabetes (Vildagliptin) and viral infections (Daclatasvir). mdpi.com The ability to readily modify the scaffold at multiple positions allows chemists to fine-tune the pharmacological properties of the resulting molecules. The synthesis of new heterocyclic derivatives often involves linking the pyrrolidinone scaffold to other pharmacologically active moieties, such as benzoxazoles, to develop agents with potential antibacterial properties. arabjchem.org
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's structure correlates with its biological activity, guiding the optimization of lead compounds. For pyrrolidinone-related structures, SAR studies have been pivotal. For example, in a series of thiazolidine-2,4-dione derivatives, which share structural similarities with pyrrolidinones, moving an ethoxy group on a benzylidene ring from the 4-position to the 2-position significantly enhanced the compounds' ability to inhibit cell proliferation and induce apoptosis. researchgate.netnih.gov
Similarly, in the development of inhibitors for AP-1 and NF-κB mediated gene expression, SAR studies on a pyrimidine-based compound containing a pyrrolinyl-dione moiety revealed that N-methylation of the linker group resulted in a novel and potent inhibitor. researchgate.net Our previous research on 4H-chromene systems also demonstrated that the potency of these drug candidates is highly sensitive to the functional groups attached at specific positions, with the introduction of a methoxy (B1213986) group significantly improving potency. nih.gov These studies highlight how subtle changes to the periphery of a core scaffold can dramatically influence interactions with biological targets.
Table 1: Example of SAR Findings in Pyrrolidinone-Related Derivatives
| Base Compound | Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione | Shift of ethoxy group from 4-position to 2-position on the phenyl ring | Significantly improved inhibition of cell proliferation and induction of apoptosis. | nih.gov |
| Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate | N-methylation of the aminopyrrolinyl group | Identified a more potent inhibitor of AP-1 and NF-κB mediated transcriptional activation. | researchgate.net |
| 4H-chromene derivative | Introduction of a methoxy group at the 3' position | Significantly improved potency in killing multidrug-resistant cancer cells. | nih.gov |
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is invaluable for understanding the molecular basis of a drug's action and for designing new, more effective inhibitors. In the study of pyrrolidinone and related heterocyclic derivatives, docking has been used extensively.
For instance, docking studies on novel 3-methylquinoxaline derivatives helped to elucidate their binding mode within the active site of the VEGFR-2 enzyme, correlating computational predictions with observed inhibitory activity. nih.gov Similarly, when a series of benzimidazole (B57391) carboxamide derivatives bearing a pyrrolidine (B122466) ring were synthesized as potential PARP inhibitors, molecular docking was used to understand the structure-activity relationship. mdpi.com In another study, docking was employed to investigate the binding interactions of newly synthesized benzoxazole-pyrrolidinone derivatives with bacterial targets, identifying the most significant binding sites and predicting binding energies. arabjchem.org The calculated binding energy for one such derivative was -8.54 kcal/mol, indicating strong interaction potential. arabjchem.org
Table 2: Illustrative Molecular Docking Results for Heterocyclic Compounds
| Compound Series | Biological Target | Example Binding Energy | Significance | Reference |
|---|---|---|---|---|
| 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives | Nicotinate mononucleotide adenylyltransferase | -11.12 kcal/mol | Predicted high binding affinity, guiding selection of potent candidates. | researchgate.net |
| Triazolo[4,3-a]pyrazine derivatives | Poly(ADPribose)polymerase 15 (ARTD7) | -8.1 to -9.8 kcal/mol | Confirmed favorable binding within the active site of the enzyme. | arabjchem.org |
| Benzoxazole-pyrrolidinone derivatives | Bacterial protein target | -8.54 kcal/mol | Identified the derivative with the most significant interactions for further development. | arabjchem.org |
The pyrrolidinone scaffold is integral to the design of inhibitors for a wide range of enzymes critical to disease processes. Screening of a 3-aminopyridin-2-one based fragment library, which is structurally related to aminopyrrolidinones, identified potent inhibitors of mitotic kinases like Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both of which are attractive targets for cancer therapy. nih.gov The crystal structures of these fragments bound to the kinases revealed key interactions and highlighted regions that could be targeted to improve activity and selectivity. nih.gov
Derivatives of the pyrrolidinone ring are also explored for their role in inhibiting other enzyme classes. For example, various thiazolidin-4-one derivatives have been synthesized and tested as inhibitors of metabolic enzymes like human carbonic anhydrase (hCA) I and II. researchgate.net Furthermore, research into new 1,2,3-triazole-based compounds for potential anti-breast cancer activity focuses on their ability to inhibit the aromatase enzyme. ekb.eg The design of these molecules often incorporates heterocyclic systems, including those similar to pyrrolidinone, to achieve potent and selective enzyme inhibition. ekb.eg
Table 3: Pyrrolidinone-Related Scaffolds in Enzyme Inhibition Research
| Scaffold/Derivative Class | Target Enzyme(s) | Therapeutic Area | Reference |
|---|---|---|---|
| 3-Aminopyridin-2-one | MPS1 Kinase, Aurora Kinases | Oncology | nih.gov |
| (S)-3-Aminopyrrolidine | Abl Kinase, PI3K Kinase | Oncology | nih.gov |
| Thiazolidin-4-one | Carbonic Anhydrase I & II | Metabolic Diseases | researchgate.net |
| 1,2,3-Triazole derivatives | Aromatase | Oncology (Breast Cancer) | ekb.eg |
| 3-Methylquinoxaline derivatives | VEGFR-2 | Oncology | nih.gov |
Potential Applications in Materials Science Research
The functional groups present in 3-Amino-3-ethylpyrrolidin-2-one—specifically the amine and the lactam ring—suggest potential utility in the field of materials science, particularly in polymer chemistry.
Amino groups are important functionalities in polymer chemistry, for example, in the creation of functional (meth)acryl polymers. beilstein-journals.org The synthesis of polymers containing primary or secondary amines often requires the use of protecting groups to prevent undesirable side reactions during polymerization. beilstein-journals.org A compound like this compound, with its secondary amine, could potentially be incorporated into polymer backbones or as a pendant group to introduce specific properties. The lactam ring itself, present in N-methyl-pyrrolidin-2-one, is known for its use in the synthesis of various polymers. mdpi.com
The development of functional materials often relies on monomers that can impart desired characteristics such as thermal stability, specific solubility, or the ability to coordinate with metals. The pyrrolidinone structure can be a building block in such materials. For example, the synthesis of poly((Br-t-BOC)-aminoethyl (meth)acrylate) demonstrates a method where a protected amino group is carried through polymerization and then deprotected under mild conditions to yield a functional polymer with free amino groups. beilstein-journals.org This strategy allows for the creation of materials that might otherwise be difficult to synthesize, and a monomer like this compound could potentially be adapted for similar processes, leading to novel polymers with unique properties.
Exploration in Electronic Materials Research
The pyrrolidinone scaffold, a core component of this compound, has found utility in the electronics industry. For instance, N-Ethylpyrrolidone (NEP), a related aprotic and highly polar organic solvent, is used in microelectronics as a solvent in photoresist stripper formulations. atamankimya.com It is also utilized in electrolyte formulations for electrolytic capacitors. atamankimya.com The solvent properties of NEP are very similar to N-Methylpyrrolidone (NMP), another compound used for cleaning polymeric residues and in metal finishing. atamankimya.com
The potential of this compound derivatives in this field stems from the unique combination of the pyrrolidinone ring and its specific functional groups—an amino group and an ethyl group at the C3 position. These substitutions can influence key properties such as polarity, solvency, thermal stability, and film-forming characteristics. The amino group, in particular, offers a site for further chemical modification, allowing for the tuning of these properties to meet the specific demands of advanced electronic components. Research could explore these derivatives as novel solvents, additives in electrolyte solutions, or as precursors for synthesizing specialized polymers for electronic applications.
Research in Agrochemistry as a Precursor for Agrochemical Formulations
The pyrrolidinone ring is a structural motif present in various compounds explored for agricultural applications. Derivatives of N-Ethylpyrrolidone serve as intermediates in the synthesis of agrochemicals. atamankimya.com Similarly, research into derivatives of levulinic acid has identified 5-methyl-N-substituted-pyrrolidin-2-one as a non-toxic potential raw material for agrochemicals. mdpi.com The synthesis of diverse derivatives from compounds like 3-Amino-1-methylpyrrolidin-2-one is also noted for its utility in developing new agrochemicals.
The structure of this compound makes it a compelling candidate for a precursor in agrochemical development. The α,α-disubstituted γ-lactam framework provides a stable and synthetically versatile core. The primary amino group at the C3 position is a key reactive handle, allowing for the introduction of various pharmacophores or toxophores through reactions like acylation, alkylation, or condensation. This enables the creation of a diverse library of new molecules to be screened for herbicidal, fungicidal, or insecticidal activity. The chirality at the C3 carbon also introduces the possibility of developing stereospecific agrochemicals, which can lead to increased efficacy and reduced environmental impact. researchgate.net
Table 1: Pyrrolidinone Derivatives in Agrochemical Research
| Compound/Derivative Class | Noted Application/Potential | Source |
|---|---|---|
| N-Ethylpyrrolidone (NEP) Derivatives | Intermediates for agrochemical synthesis. | atamankimya.com |
| 5-Methyl-N-substituted-pyrrolidin-2-one | Potential as a non-toxic raw material for agrochemicals. | mdpi.com |
| 3-Amino-1-methylpyrrolidin-2-one Derivatives | Can be chemically modified to form diverse derivatives useful in agrochemicals. | |
| Pyridine-based Scaffolds | Development of stereospecific agrochemicals for increased efficacy. | researchgate.net |
Niche Applications in Catalysis and Reagent Development Research
The pyrrolidinone structure is increasingly recognized for its role in modern catalysis, both as a target for catalytic synthesis and as a catalytic agent itself. For example, ruthenium-catalyzed intramolecular hydrocarbamoylation provides a convenient method for accessing chiral pyrrolidones. ethz.ch Furthermore, pyrrolidinone-based compounds have been developed as effective catalysts. A notable example is the acidic ionic liquid [1-Methylpyrrolidin-2-one‐SO₃H]Cl, which has been successfully employed as an efficient catalyst for the preparation of α-aminophosphonates under solvent-free conditions. researchgate.net
The unique structure of this compound, particularly its chirality and bifunctional nature, positions it as a promising candidate for niche applications in catalysis. The presence of a stereocenter at the C3 position, along with an amino group and a lactam moiety, makes it an attractive scaffold for designing novel chiral ligands for asymmetric metal catalysis or as an organocatalyst. The amino group can coordinate to metal centers or act as a Brønsted/Lewis base site, while the lactam carbonyl can participate in hydrogen bonding interactions to orient substrates. This is conceptually similar to how other chiral amines, such as (S)-(–)-2-aminomethyl-1-ethylpyrrolidine, have been immobilized on supports to create heterogeneous catalysts for asymmetric reactions. mdpi.com The development of catalysts based on this compound could lead to new, efficient, and highly selective methods for synthesizing complex chiral molecules.
Table 2: Pyrrolidinone-Related Compounds in Catalysis
| Compound | Role in Catalysis | Application | Source |
|---|---|---|---|
| Chiral Pyrrolidones | Synthetic targets of catalytic reactions. | Synthesized via Ruthenium-catalyzed hydrocarbamoylation. | ethz.ch |
| [1-Methylpyrrolidin-2-one‐SO₃H]Cl | Acidic ionic liquid catalyst. | Preparation of α-aminophosphonates. | researchgate.net |
| (S)-(–)-2-Aminomethyl-1-ethylpyrrolidine | Chiral amine catalyst (immobilized). | Asymmetric aza-Michael–Henry tandem reactions. | mdpi.com |
Q & A
Q. What are the optimal synthetic routes for 3-Amino-3-ethylpyrrolidin-2-one under laboratory conditions?
- Methodological Answer : The synthesis of pyrrolidinone derivatives like this compound typically involves precursor molecules with amino and alkyl groups. A common approach includes:
- Stepwise alkylation : Reacting 3-aminopyrrolidin-2-one with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
- Catalytic optimization : Use of palladium or nickel catalysts for regioselective ethylation, monitored via TLC (silica gel, CH₂Cl₂/EtOAc 8:2) .
- Purification : Flash chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity .
Key parameters include temperature control to avoid side reactions (e.g., over-alkylation) and solvent selection to enhance yield.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical characterization should combine:
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm the ethyl group (δ 1.2–1.4 ppm triplet) and lactam carbonyl (δ 170–175 ppm) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity; retention time comparison against standards .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 157.1212 (calculated for C₆H₁₂N₂O) .
Contaminants (e.g., unreacted precursors) are identified via LC-MS and addressed through iterative recrystallization.
Advanced Research Questions
Q. How can researchers resolve contradictory data on the biological activity of pyrrolidinone derivatives like this compound?
- Methodological Answer : Contradictions in bioactivity data (e.g., conflicting enzyme inhibition results) require:
- Dose-response validation : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent effects .
- Structural analogs : Synthesize and test derivatives (e.g., 3-methyl or 3-cyclopropyl analogs) to isolate substituent-specific effects .
- Meta-analysis : Compare results across literature (e.g., PubChem, DSSTox) to identify confounding variables (e.g., solvent polarity in assays) .
Statistical tools like ANOVA or Bayesian modeling can quantify reproducibility .
Q. What computational approaches predict the reactivity and stability of this compound in aqueous environments?
- Methodological Answer : Computational workflows include:
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to evaluate bond dissociation energies (BDEs) and tautomeric stability .
- Molecular dynamics (MD) : Simulate solvation in explicit water models (TIP3P) to assess hydrolytic degradation pathways .
- pKa prediction : Tools like MarvinSuite estimate basicity (amine group pKa ~8.5), informing pH-dependent reactivity .
Experimental validation via pH-stability studies (e.g., 24-hour incubations at pH 2–12) bridges computational and empirical data .
Q. How to design ecotoxicological studies for this compound given limited ecological data?
- Methodological Answer : Address data gaps using tiered testing:
- Acute toxicity : Daphnia magna 48-hour LC₅₀ assays (OECD 202) .
- Bioaccumulation : LogP determination (shake-flask method) to estimate BCF (bioconcentration factor) .
- Soil mobility : Column leaching experiments with loam/sandy soils, analyzed via LC-MS/MS .
Negative controls (e.g., solvent-only exposures) and positive controls (e.g., reference toxicants) ensure assay reliability.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
